

Dimethyl 5-iodoisophthalate synthesis from dimethyl 5-aminoisophthalate

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Compound of Interest

Compound Name: *Dimethyl 5-iodoisophthalate*

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Synthesis of Dimethyl 5-Iodoisophthalate: A Technical Guide

This document provides a comprehensive technical overview of the synthesis of **dimethyl 5-iodoisophthalate** from dimethyl 5-aminoisophthalate. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Reaction Overview

The synthesis of **dimethyl 5-iodoisophthalate** from dimethyl 5-aminoisophthalate is typically achieved through a Sandmeyer-type reaction. This process involves two key steps: the diazotization of the primary aromatic amine (dimethyl 5-aminoisophthalate) to form a diazonium salt, followed by the substitution of the diazonium group with iodine using an iodide salt, such as potassium iodide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **dimethyl 5-iodoisophthalate**.

Parameter	Value	Reference
Starting Material	Dimethyl 5-aminoisophthalate	[1]
Molar Amount	30.0 mmol	[1]
Mass	6.276 g	[1]
Reagents		
2N HCl	40 mL	[1]
Sodium Nitrite (NaNO ₂)	36.5 mmol (2.52 g) in 23 mL H ₂ O	[1]
Potassium Iodide (KI)	45.0 mmol (7.48 g) in 70 mL H ₂ O	[1]
Reaction Conditions		
Diazotization Temperature	0 °C	[1]
Diazotization Time	2 hours	[1]
Iodination Temperature	Room Temperature	[1]
Iodination Time	12 hours	[1]
Product	Dimethyl 5-iodoisophthalate	[1]
Yield	55%	[1]
Mass	5.29 g	[1]
Melting Point	103–105 °C	[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **dimethyl 5-iodoisophthalate** from dimethyl 5-aminoisophthalate.[1]

3.1. Materials and Equipment

- Dimethyl 5-aminoisophthalate (30.0 mmol, 6.276 g)

- 2N Hydrochloric acid (40 mL)
- Sodium nitrite (36.5 mmol, 2.52 g)
- Potassium iodide (45.0 mmol, 7.48 g)
- Deionized water
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO₄)
- Methanol (MeOH)
- Silica gel for flash column chromatography
- n-hexane
- Reaction flask
- Stirring apparatus
- Ice bath
- Dropping funnel
- Standard laboratory glassware for extraction and purification
- Rotary evaporator

3.2. Procedure

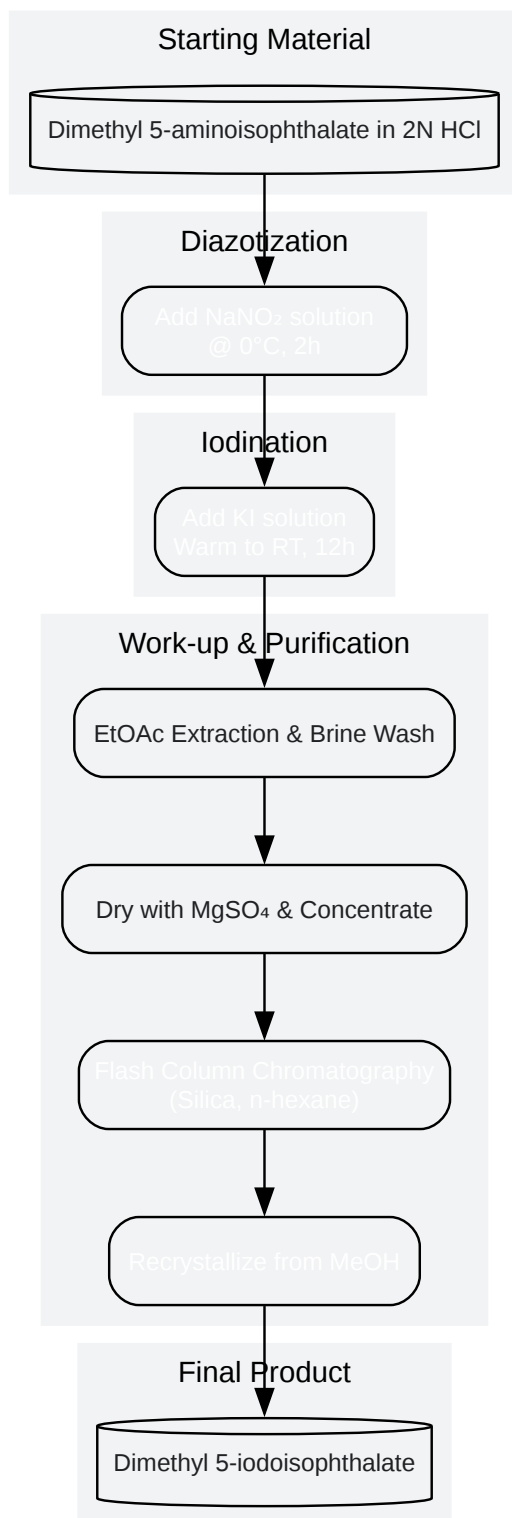
- **Dissolution of Starting Material:** In a suitable reaction flask, stir dimethyl 5-aminoisophthalate (30.0 mmol, 6.276 g) with 2N HCl (40 mL). Continue stirring until most of the ester has dissolved.

- **Diazotization:** Cool the reaction mixture to 0 °C using an ice bath. While maintaining this temperature, add a solution of sodium nitrite (36.5 mmol, 2.52 g) in water (23 mL) dropwise. Stir the mixture for an additional 2 hours at 0 °C.
- **Iodination:** Prepare an ice-cold solution of potassium iodide (45.0 mmol, 7.48 g) in water (70 mL). Add this solution dropwise to the reaction mixture.
- **Reaction Completion:** Allow the resulting mixture to warm to room temperature and then stir for 12 hours.
- **Work-up and Extraction:** Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash them with brine.
- **Drying and Concentration:** Dry the combined organic extracts over MgSO₄ and then concentrate them in vacuo.
- **Purification:** Purify the residue by flash column chromatography on silica gel using n-hexane as the eluent.
- **Recrystallization:** Recrystallize the purified product from methanol to yield **dimethyl 5-iodoisophthalate** as a pale yellow solid.

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of **dimethyl 5-iodoisophthalate**.

Synthesis of Dimethyl 5-Iodoisophthalate



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Caption: Reaction workflow for the synthesis of **dimethyl 5-iodoisophthalate**.

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References

- 1. rsc.org [rsc.org]
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